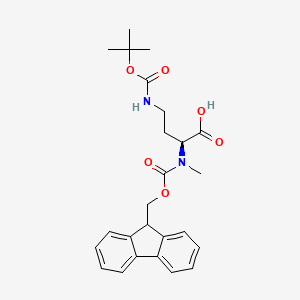
Fmoc-N-Me-Dab(Boc)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Methyl-Dab(Boc)-OH: is a derivative of the amino acid 2,4-diaminobutyric acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side chain amino group is protected by a tert-butyloxycarbonyl (Boc) group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal of the protecting groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Dab(Boc)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of 2,4-diaminobutyric acid is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is usually achieved by reacting the amino acid with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methylation of the Amino Group: The protected amino acid is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.
Protection of the Side Chain Amino Group: The side chain amino group is protected by reacting the intermediate with tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Dab(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Boc protecting groups can be removed under specific conditions. Fmoc is typically removed using a solution of piperidine in dimethylformamide (DMF), while Boc is removed using trifluoroacetic acid (TFA).
Coupling Reactions: Fmoc-N-Methyl-Dab(Boc)-OH can undergo coupling reactions with other amino acids or peptides to form longer peptide chains. This is usually achieved using coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Piperidine in DMF for Fmoc removal; TFA for Boc removal.
Coupling: HOBt and DIC in DMF or dichloromethane (DCM).
Major Products Formed:
Deprotection: The removal of Fmoc and Boc groups yields the free amino acid.
Coupling: Formation of peptide bonds leading to longer peptide chains.
Scientific Research Applications
Chemistry: Fmoc-N-Methyl-Dab(Boc)-OH is widely used in the synthesis of peptides and peptidomimetics. It is particularly useful in the SPPS method due to its stability and ease of deprotection.
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In medicinal chemistry, Fmoc-N-Methyl-Dab(Boc)-OH is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of vaccines and diagnostic tools.
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of Fmoc-N-Methyl-Dab(Boc)-OH primarily involves its role as a building block in peptide synthesis. The Fmoc and Boc protecting groups prevent unwanted side reactions during the synthesis process. The removal of these protecting groups allows for the formation of peptide bonds, leading to the synthesis of the desired peptide or protein.
Comparison with Similar Compounds
Fmoc-Dab(Boc)-OH: Similar to Fmoc-N-Methyl-Dab(Boc)-OH but without the methylation of the amino group.
Fmoc-Lys(Boc)-OH: Another amino acid derivative used in peptide synthesis, where lysine is protected by Fmoc and Boc groups.
Fmoc-Orn(Boc)-OH: Similar to Fmoc-Dab(Boc)-OH but with ornithine as the amino acid.
Uniqueness: Fmoc-N-Methyl-Dab(Boc)-OH is unique due to the methylation of the amino group, which can influence the reactivity and properties of the resulting peptides. This methylation can enhance the stability and bioavailability of the synthesized peptides, making it a valuable compound in peptide chemistry.
Properties
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-25(2,3)33-23(30)26-14-13-21(22(28)29)27(4)24(31)32-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20-21H,13-15H2,1-4H3,(H,26,30)(H,28,29)/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVWNUSHPLVJFI-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Piperidin-4-yl)-6-(pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8113553.png)
![ethyl (2S,3aS,6aS)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate](/img/structure/B8113565.png)
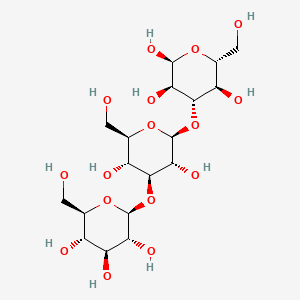
![[(3E)-3-[2-chloro-3-(2,2-dicyanoethenyl)cyclohex-2-en-1-ylidene]-2-cyanoprop-1-enylidene]azanide;tetramethylazanium](/img/structure/B8113575.png)
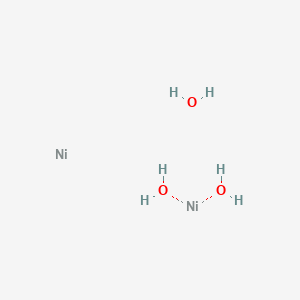
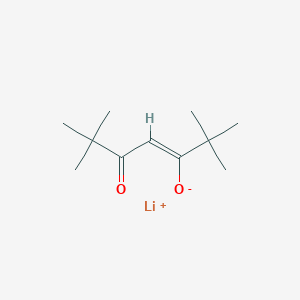
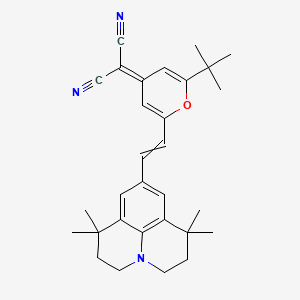
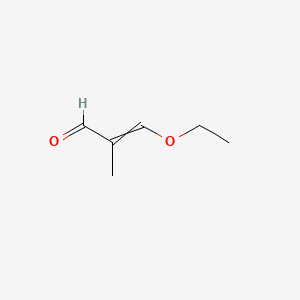
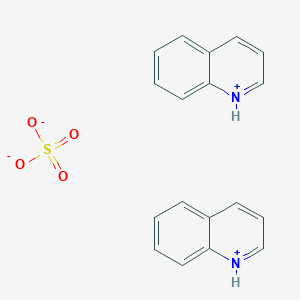
![Methyl 3-amino-4-((4-isopropoxy-2-methylphenyl)amino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B8113602.png)
![6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8113609.png)
![[(Diethylamino)silyl]diethylamine](/img/structure/B8113610.png)
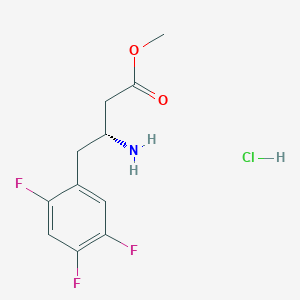
![2-Oxabicyclo[3.2.0]heptan-7-amine hydrochloride](/img/structure/B8113626.png)
